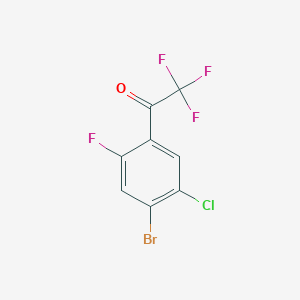
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a trifluoromethyl ketone group
Méthodes De Préparation
The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.
Ketone Formation: The trifluoromethyl ketone group is introduced via Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Applications De Recherche Scientifique
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other halogenated phenyl ketones, such as:
- 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
- 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol
These compounds share similar structural features but differ in the specific halogenation pattern and functional groups, which can influence their reactivity, stability, and biological activity
Propriétés
Formule moléculaire |
C8H2BrClF4O |
|---|---|
Poids moléculaire |
305.45 g/mol |
Nom IUPAC |
1-(4-bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrClF4O/c9-4-2-6(11)3(1-5(4)10)7(15)8(12,13)14/h1-2H |
Clé InChI |
KDDQLMJTAIPWLV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




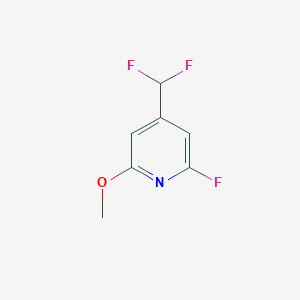
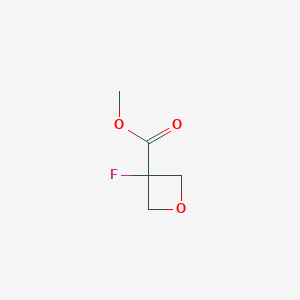
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

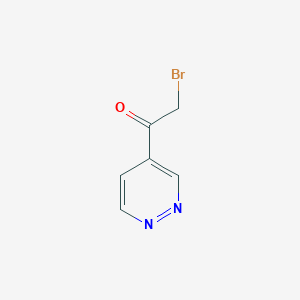
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)

![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
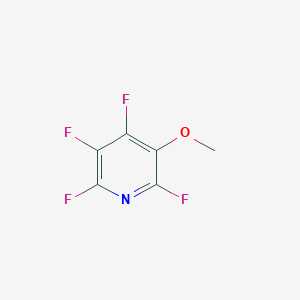
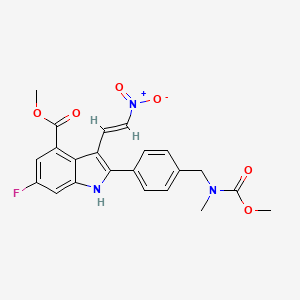
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
